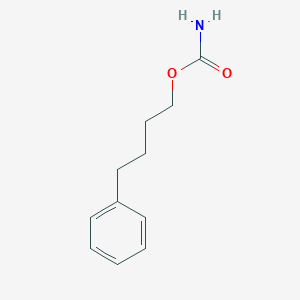

4-Phenylbutyl carbamate

Description

Structure

3D Structure

Properties

CAS No. |

91246-82-1 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

4-phenylbutyl carbamate |

InChI |

InChI=1S/C11H15NO2/c12-11(13)14-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,12,13) |

InChI Key |

UJWYDFJLWIHLOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOC(=O)N |

Origin of Product |

United States |

Academic Context and Foundational Research of 4 Phenylbutyl Carbamate

Evolution of Carbamate (B1207046) Chemistry in Research

The journey of carbamate chemistry began in the 19th century with the observation of the Calabar bean's properties in West Africa. mhmedical.comnih.gov This led to the isolation of the first naturally occurring carbamate, physostigmine, in 1864. mhmedical.comnih.gov Initially, physostigmine found medicinal use in treating glaucoma. mhmedical.comnih.gov The synthesis of aliphatic esters of carbamic acid in the 1930s marked a significant expansion in carbamate chemistry, leading to the development of carbamate pesticides, which were first marketed as fungicides. mhmedical.com

In modern drug discovery and medicinal chemistry, the carbamate group is a crucial structural motif found in many approved drugs and prodrugs. nih.govacs.orgsemanticscholar.orgacs.org Carbamates are recognized for their chemical and proteolytic stability, their ability to permeate cell membranes, and their capacity to modulate interactions with biological targets. nih.govnih.govacs.org Structurally, they can be considered hybrids of amides and esters, which contributes to their stability. nih.gov This stability arises from the resonance between the amide and carboxyl groups. nih.gov

The versatility of the carbamate functional group has led to its widespread use in various fields. In agriculture, carbamate derivatives are utilized as pesticides, fungicides, and herbicides. nih.govacs.org They also play a significant role in the chemical and paint industries as starting materials and intermediates. nih.govacs.org Furthermore, carbamates are essential as protecting groups for amines in organic synthesis, particularly in peptide chemistry. nih.govacs.org

Several methods have been developed for the synthesis of carbamates. Traditional methods include the reaction of an alcohol with an isocyanate, the alcoholysis of carbamoyl (B1232498) chlorides, and the reaction of chloroformates with amines. wikipedia.org The Curtius rearrangement, which involves the thermal decomposition of acyl azides to form an isocyanate intermediate that is then trapped by an alcohol, is another established method. nih.govwikipedia.org More recent research has focused on developing more sustainable and efficient synthetic routes, including those that utilize carbon dioxide as a C1 synthon. nih.govacs.org

Significance of the Phenylbutyl Moiety in Chemical Biology

The phenyl group , a six-membered aromatic ring, is a common feature in many biologically active compounds. nih.gov Its presence can contribute to a molecule's hydrophobicity, which can affect its solubility and ability to cross biological membranes. Phenyl rings can also engage in various non-covalent interactions with biological targets, such as van der Waals forces and hydrophobic interactions with flat, hydrophobic regions of binding sites. stereoelectronics.org

The butyl chain is an alkyl group that provides a degree of lipophilicity and conformational flexibility to the molecule. The length and branching of an alkyl chain can be modified to fine-tune the molecule's properties, a strategy often employed in drug design to optimize binding to a target and improve pharmacokinetic profiles. stereoelectronics.org The addition of a phenylalkyl group has been shown to increase the activity of some lead compounds by allowing the aromatic ring to bind to a hydrophobic pocket in an enzyme's active site. stereoelectronics.org

The combination of the phenyl group and the butyl chain in the phenylbutyl moiety therefore imparts a balance of hydrophobicity and structural flexibility. This can be advantageous in chemical biology and drug design, as it allows for potential interactions with both hydrophobic and more flexible regions of biological macromolecules. The specific length of the butyl chain in 4-phenylbutyl carbamate provides a particular spatial arrangement of the phenyl group relative to the carbamate functional group, which can be critical for its biological activity.

Historical Scientific Discoveries Related to this compound and Analogues

Specific historical scientific discoveries exclusively focused on this compound are not extensively documented in readily available literature. However, the foundational research on carbamate analogues provides a context for understanding the scientific interest in this class of compounds.

Research into carbamate derivatives has led to the discovery of numerous compounds with a wide range of biological activities. For instance, carbamate insecticides, such as carbaryl (B1668338) and carbofuran, were developed based on their ability to inhibit the enzyme acetylcholinesterase. wikipedia.org In the realm of medicine, the carbamate functional group is present in various therapeutic agents.

The exploration of carbamate analogues often involves modifying the substituents on the nitrogen and oxygen atoms of the carbamate core to investigate structure-activity relationships. For example, a series of carbamate analogs of melampomagnolide B were synthesized and evaluated for their anti-cancer activity against a panel of human cancer cell lines. nih.gov In another study, resveratrol-based carbamates were designed as selective inhibitors of the enzyme butyrylcholinesterase, which is a target for the treatment of neurological disorders. mdpi.com

Data Tables

Table 1: Key Milestones in Carbamate Chemistry

| Year | Discovery/Development | Significance |

| 1864 | Isolation of physostigmine from the Calabar bean. mhmedical.comnih.gov | First naturally occurring carbamate identified. mhmedical.comnih.gov |

| 1930s | Synthesis of aliphatic esters of carbamic acid. mhmedical.com | Led to the development of carbamate pesticides. mhmedical.com |

| 1950s | Commercialization of carbamate pesticides. inchem.org | Widespread use in agriculture for pest control. inchem.org |

| Modern Era | Use of carbamates in drug design and as protecting groups. nih.govacs.org | Integral role in medicinal chemistry and organic synthesis. nih.govacs.org |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 91246-82-1 |

Source: PubChem CID 20715968 nih.gov

Advanced Synthetic Methodologies for 4 Phenylbutyl Carbamate and Derivatives

Strategic Approaches to Carbamate (B1207046) Bond Formation

The construction of the carbamate linkage is the central challenge in the synthesis of 4-phenylbutyl carbamate. Various strategies have been developed to achieve this transformation, each with its own advantages and limitations.

Classical Phosgene-Derived Syntheses

The traditional and most established method for carbamate synthesis involves the use of phosgene (B1210022) (COCl₂) and its derivatives. researchgate.netresearchgate.net Phosgene, a highly reactive and toxic gas, readily reacts with alcohols to form chloroformates. sigmaaldrich.com In the context of this compound, 4-phenylbutan-1-ol would be treated with phosgene to yield 4-phenylbutyl chloroformate. This intermediate is then reacted with ammonia (B1221849) or a primary amine to furnish the desired carbamate.

A significant drawback of using phosgene is its extreme toxicity. researchgate.netnih.gov This has led to the development of safer, solid phosgene equivalents such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). researchgate.netnih.gov These reagents are easier to handle and still provide the reactive chloroformate intermediate necessary for carbamate formation. The reaction of 4-phenylbutan-1-ol with triphosgene, for instance, would proceed under milder conditions to generate the chloroformate, which can then be converted to this compound. nih.gov

Table 1: Comparison of Phosgene and its Surrogates

| Reagent | Physical State | Reactivity | Safety Concerns |

|---|---|---|---|

| Phosgene | Gas | Very High | Extremely toxic, requires specialized handling |

| Diphosgene | Liquid | High | Toxic, corrosive |

| Triphosgene | Solid | High | Safer to handle than phosgene, but still toxic |

Sustainable Phosgene-Alternative Reagents

In response to the hazards associated with phosgene, a variety of more sustainable, phosgene-alternative reagents have been developed for carbamate synthesis. nih.govionike.comnih.gov These methods often utilize less toxic and more environmentally benign starting materials.

One prominent alternative is the use of dialkyl carbonates, such as dimethyl carbonate (DMC). nih.gov The reaction of 4-phenylbutan-1-ol with an excess of DMC in the presence of a base can yield the corresponding methyl carbonate, which can then be subjected to aminolysis to form this compound. Another important phosgene-free route involves the use of carbonyl diimidazole (CDI). rsc.org 4-Phenylbutan-1-ol can react with CDI to form an activated carbamoyl-imidazole intermediate, which subsequently reacts with ammonia to produce this compound in high yield. rsc.org

Carbon dioxide (CO₂) has also emerged as an attractive C1 building block for carbamate synthesis due to its abundance, non-toxicity, and renewable nature. acs.orgnih.gov The direct carboxylation of amines with CO₂ to form carbamic acids, followed by esterification, is a key strategy.

Direct Amination and Carboxylation Reactions

Direct methods that combine the alcohol, amine, and a carbonyl source in a single step are highly desirable for their efficiency. A notable example is the three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide. organic-chemistry.orgorganic-chemistry.orgscilit.com In the synthesis of this compound, this could involve the reaction of ammonia, CO₂, and 4-phenylbutyl bromide. The reaction is typically mediated by a base, such as cesium carbonate, which facilitates the formation of the carbamate anion from the amine and CO₂. organic-chemistry.orggoogle.com This anion then acts as a nucleophile, attacking the alkyl halide to form the carbamate. nih.gov This approach avoids the pre-synthesis of reactive intermediates and often proceeds under mild conditions. organic-chemistry.org

Table 2: Three-Component Coupling for Carbamate Synthesis

| Amine Source | Carbonyl Source | Alkylating Agent | Catalyst/Base | Product |

|---|---|---|---|---|

| Ammonia | Carbon Dioxide | 4-Phenylbutyl bromide | Cesium Carbonate | This compound |

Rearrangement-Based Synthetic Pathways

Rearrangement reactions provide another avenue for the synthesis of carbamates, often starting from carboxylic acid derivatives. nih.gov The Curtius, Hofmann, and Lossen rearrangements all proceed through an isocyanate intermediate, which can be trapped by an alcohol to yield a carbamate. nih.govorganic-chemistry.org

Curtius Rearrangement : This involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. nih.gov For a derivative of this compound, one could start with 5-phenylpentanoic acid. Conversion to the corresponding acyl chloride followed by reaction with sodium azide would yield the acyl azide. Upon heating, this would rearrange to 4-phenylbutyl isocyanate, which can be trapped with an alcohol to form the desired carbamate derivative. organic-chemistry.org

Hofmann Rearrangement : In this reaction, a primary amide is treated with a halogen (e.g., bromine) and a strong base to form an isocyanate. nih.govacs.org Starting with 5-phenylpentanamide, treatment with bromine and sodium hydroxide (B78521) would generate 4-phenylbutyl isocyanate, which can then be reacted with an alcohol to give the carbamate. acs.org

Lossen Rearrangement : This rearrangement involves the conversion of a hydroxamic acid to an isocyanate. organic-chemistry.org The hydroxamic acid is typically activated, for example, by forming an O-acyl derivative, before undergoing rearrangement upon heating or treatment with a base.

Multicomponent Coupling Reactions in this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient approach to complex molecules. nih.gov While a direct three-component synthesis of this compound from 4-phenylbutan-1-ol, ammonia, and a carbonyl source is a primary example, MCRs are particularly powerful for generating libraries of carbamate derivatives.

The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that can be adapted for the synthesis of complex carbamate-containing structures. For instance, an Ugi four-component reaction could involve an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate an α-acylamino amide. By carefully choosing the starting materials, a 4-phenylbutyl moiety could be incorporated into the final product.

The Mannich reaction, another important multicomponent reaction, can be used to synthesize β-amino carbonyl compounds. organic-chemistry.orgorgsyn.org Asymmetric versions of the Mannich reaction have been developed to produce chiral β-amino acids and their derivatives, which can serve as precursors to chiral carbamates. organic-chemistry.orgorgsyn.org

Asymmetric Synthesis and Stereoselective Preparation of Chiral Analogues

The development of stereoselective methods for the synthesis of chiral carbamates is of significant interest, particularly for applications in pharmaceuticals where enantiomeric purity is critical. rsc.org Chiral analogues of this compound could be prepared through several asymmetric strategies.

One approach involves the use of a chiral alcohol. For example, if a chiral center is present in the 4-phenylbutyl chain of the alcohol, the subsequent carbamate formation will yield a chiral product. The synthesis of such chiral alcohols can be achieved through asymmetric reduction of the corresponding ketone or through other established methods of asymmetric synthesis.

Another strategy is the enantioselective catalytic conversion of prochiral substrates. For instance, copper-catalyzed asymmetric ring-opening of cyclic diaryliodoniums with CO₂ and amines has been reported for the synthesis of axially chiral carbamates. rsc.org While not directly applicable to this compound itself, this methodology highlights the potential for developing catalytic asymmetric methods for related structures.

Furthermore, rearrangement reactions can be rendered asymmetric. For example, asymmetric 1,2-carbamoyl rearrangements of lithiated chiral carbamates have been shown to proceed with high diastereoselectivity, providing a route to chiral α-hydroxy amides which are structurally related to carbamate derivatives. nih.govnih.gov

Table 3: Common Chiral Building Blocks and Reagents

| Compound Name | IUPAC Name |

|---|---|

| This compound | This compound |

| Phosgene | Carbonyl dichloride |

| Diphosgene | Trichloromethyl chloroformate |

| Triphosgene | Bis(trichloromethyl) carbonate |

| Dimethyl carbonate | Dimethyl carbonate |

| Carbonyl diimidazole | 1,1'-Carbonyldiimidazole |

| 4-Phenylbutan-1-ol | 4-phenylbutan-1-ol |

| 4-Phenylbutyl chloroformate | 4-phenylbutyl chloroformate |

| 5-Phenylpentanoic acid | 5-phenylpentanoic acid |

| Sodium azide | Sodium azide |

| 4-Phenylbutyl isocyanate | 1-isocyanato-4-phenylbutane |

| 5-Phenylpentanamide | 5-phenylpentanamide |

| Cesium carbonate | Cesium carbonate |

| Ammonia | Ammonia |

Derivatization Strategies for Structural Diversification

Structural diversification of this compound is achieved by modifying its three main structural components: the carbamate moiety, the phenyl ring, and the butyl linker. Each of these can be chemically altered to produce a wide array of derivatives.

The carbamate group (-OCONH₂) is a key functional group that can be readily modified. masterorganicchemistry.comchem-station.com It is an amide-ester hybrid that displays good chemical stability. acs.org The nitrogen atom of the carbamate can be functionalized through various reactions, including N-alkylation and N-acylation, to introduce new substituents.

N-Alkylation: The introduction of alkyl groups onto the carbamate nitrogen can significantly alter the compound's lipophilicity and hydrogen bonding capacity. Mild and selective N-alkylation of carbamates can be achieved using alkyl halides in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium (B224687) iodide (TBAI). researchgate.netepa.gov This method allows for the synthesis of a variety of N-alkylated this compound derivatives.

N-Acylation: Acyl groups can be introduced to the carbamate nitrogen to form N-acylcarbamates. This can be accomplished using various acylating agents, such as acyl chlorides or anhydrides, under basic conditions. researchgate.net This modification can be used to introduce a wide range of functional groups, including those that can participate in further chemical transformations.

The following table summarizes common methods for modifying the carbamate group:

| Modification | Reagents and Conditions | Resulting Structure |

|---|---|---|

| N-Alkylation | Alkyl halide, Cs₂CO₃, TBAI | 4-Phenylbutyl N-alkylcarbamate |

| N-Acylation | Acyl chloride or anhydride, base | 4-Phenylbutyl N-acylcarbamate |

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of a variety of substituents that can modulate the electronic properties and steric profile of the molecule. wikipedia.orgyoutube.com

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can be employed to functionalize the phenyl ring. masterorganicchemistry.com The conditions for these reactions must be chosen carefully to avoid side reactions with the carbamate group. The directing effects of the butylcarbamate substituent will influence the position of substitution, typically favoring the ortho and para positions. wikipedia.org

Directed ortho-Metalation (DoM): A more regioselective method for functionalizing the phenyl ring is directed ortho-metalation. wikipedia.org In this strategy, a directing metalation group (DMG) on the aromatic ring directs the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. baranlab.orgharvard.edu The resulting aryllithium species can then react with a wide range of electrophiles. While the carbamate group itself is part of the side chain, it is possible to first introduce a DMG onto the phenyl ring to achieve regioselective functionalization. The aryl O-carbamate group is known to be one of the most powerful DMGs. nih.gov

The table below outlines key methods for phenyl ring functionalization:

| Functionalization Method | Typical Reagents | Potential Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(Nitrophenyl)butyl carbamate |

| Halogenation | Br₂, FeBr₃ | 4-(Bromophenyl)butyl carbamate |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 4-(Acylphenyl)butyl carbamate |

| Directed ortho-Metalation | 1. DMG installation 2. n-BuLi 3. Electrophile | ortho-Substituted this compound derivatives |

The four-carbon alkyl chain, or butyl linker, provides another avenue for structural modification. Functionalization of the butyl linker can be achieved through various synthetic transformations, although this can be more challenging than modifying the carbamate or phenyl ring due to the relative inertness of sp³ C-H bonds.

One approach to modifying the butyl linker is to start from a precursor that already contains the desired functionality. For example, a derivative of 4-phenylbutanol with a substituent on the butyl chain could be used as the starting material for the synthesis of the corresponding carbamate. Alternatively, radical halogenation could be used to introduce a handle for further functionalization, though this method may lack regioselectivity.

Role as a Precursor and Protecting Group in Organic Synthesis

Beyond its potential as a scaffold for derivatization, the carbamate functionality in molecules like this compound plays a significant role as both a precursor to other functional groups and as a protecting group in multi-step syntheses. nih.govresearchgate.net

Precursor in Synthesis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol, 4-phenylbutanol, and carbamic acid, which decomposes to ammonia and carbon dioxide. This allows this compound to serve as a stable precursor for the controlled release of 4-phenylbutanol in a synthetic sequence.

Protecting Group: Carbamates are widely used as protecting groups for amines due to their stability under a wide range of reaction conditions and the availability of various methods for their removal. masterorganicchemistry.comchem-station.comorganic-chemistry.org While this compound is an O-carbamate, the general principles of carbamate protecting group chemistry are relevant. For instance, in a larger molecule containing an amino group, the formation of a carbamate can prevent the amine from undergoing unwanted side reactions while other parts of the molecule are being modified. Different types of carbamates, such as Boc, Cbz, and Fmoc, are chosen based on the specific deprotection conditions required for a particular synthetic strategy. masterorganicchemistry.com

Comprehensive Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

Proton NMR Spectroscopy (¹H-NMR)

The ¹H-NMR spectrum of 4-phenylbutyl carbamate (B1207046) is predicted to show distinct signals corresponding to the aromatic protons, the aliphatic protons of the butyl chain, and the protons of the carbamate group.

Aromatic Protons: The five protons on the phenyl ring would likely appear as a multiplet in the range of δ 7.1-7.3 ppm. The exact chemical shifts and splitting patterns would depend on the solvent used.

Alkyl Chain Protons: The butyl chain has four distinct sets of methylene (B1212753) protons. The protons on the carbon adjacent to the carbamate oxygen (O-CH₂) would be the most deshielded of the alkyl chain, expected to resonate around δ 4.0-4.2 ppm as a triplet. The protons on the carbon adjacent to the phenyl ring (Ph-CH₂) would likely appear as a triplet around δ 2.6-2.8 ppm. The two central methylene groups (-CH₂-CH₂-) would resonate as multiplets in the δ 1.6-1.8 ppm region.

Carbamate Protons: The two protons of the -NH₂ group would typically appear as a broad singlet. Its chemical shift is highly variable and dependent on concentration and solvent, but could be expected in the range of δ 4.5-5.5 ppm.

Predicted ¹H-NMR Data for 4-Phenylbutyl carbamate

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (C₆H₅) | 7.1 - 7.3 | Multiplet |

| Carbamate (NH₂) | 4.5 - 5.5 | Broad Singlet |

| Methylene (O-CH₂) | 4.0 - 4.2 | Triplet |

| Methylene (Ph-CH₂) | 2.6 - 2.8 | Triplet |

| Methylene (-CH₂-CH₂-) | 1.6 - 1.8 | Multiplet |

Carbon-13 NMR Spectroscopy (¹³C-NMR)

The ¹³C-NMR spectrum would provide information on each unique carbon atom in the molecule.

Carbonyl Carbon: The carbon of the carbamate carbonyl group (C=O) is expected to be the most downfield signal, typically in the range of δ 155-158 ppm.

Aromatic Carbons: The phenyl ring would show four distinct signals. The quaternary carbon attached to the butyl chain would be a weak signal around δ 140-142 ppm. The other aromatic carbons would appear in the δ 125-130 ppm region.

Alkyl Chain Carbons: The carbon attached to the carbamate oxygen (O-CH₂) would resonate around δ 64-66 ppm. The carbon attached to the phenyl ring (Ph-CH₂) would be found around δ 35-37 ppm. The remaining two methylene carbons would have signals in the δ 28-30 ppm range.

Predicted ¹³C-NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 155 - 158 |

| Aromatic (C-ipso) | 140 - 142 |

| Aromatic (CH) | 125 - 130 |

| Methylene (O-CH₂) | 64 - 66 |

| Methylene (Ph-CH₂) | 35 - 37 |

| Methylene (-CH₂-CH₂-) | 28 - 30 |

Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would show correlations between adjacent protons in the butyl chain, confirming their connectivity. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C-NMR spectrum.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound would be characterized by the vibrational frequencies of its functional groups.

N-H Stretching: The -NH₂ group of the carbamate would exhibit two characteristic stretching bands in the region of 3400-3200 cm⁻¹.

C-H Stretching: Aromatic C-H stretching would appear as a series of sharp peaks just above 3000 cm⁻¹, while the aliphatic C-H stretching of the butyl chain would be observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band for the carbonyl group of the carbamate is expected in the range of 1700-1725 cm⁻¹.

C-O Stretching: The C-O stretching of the carbamate ester would likely be found in the 1250-1200 cm⁻¹ region.

Aromatic C=C Bending: The benzene (B151609) ring would show characteristic C=C bending vibrations in the fingerprint region, typically around 1600 cm⁻¹ and 1450 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3200 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Strong |

| C=O Stretch | 1725 - 1700 | Strong |

| C-O Stretch | 1250 - 1200 | Strong |

| Aromatic C=C Bend | 1600, 1450 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the phenyl group. The carbamate group itself does not absorb significantly in the standard UV-Vis range. A primary absorption band (π → π* transition) would be expected around 200-220 nm, with a weaker, fine-structured secondary band (benzenoid band) appearing around 250-270 nm. The exact λmax and molar absorptivity would be dependent on the solvent.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and to gain structural information from the fragmentation pattern.

Molecular Ion Peak: The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at an m/z value corresponding to the molecular weight of 193.

Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the butyl chain and the carbamate group. A prominent fragment would be the tropylium (B1234903) ion at m/z 91, resulting from cleavage of the bond between the first and second carbons of the butyl chain and subsequent rearrangement. Another likely fragmentation would be the loss of the carbamate moiety.

X-ray Crystallography for Solid-State Molecular Architecture

The precise three-dimensional arrangement of atoms and molecules in a crystalline solid is determined using X-ray crystallography, a powerful analytical technique. This method provides invaluable information regarding bond lengths, bond angles, and intermolecular interactions, which collectively define the solid-state architecture of a compound.

In the broader context of carbamate chemistry, X-ray crystallography plays a crucial role in understanding the conformational preferences and packing arrangements of these molecules in the solid state. Such studies on analogous carbamates often reveal the formation of hydrogen-bonding networks involving the carbamate moiety's N-H and C=O groups, which significantly influence the crystal packing and, consequently, the physicochemical properties of the material. The determination of the crystal structure of this compound would be a valuable contribution to the field, providing a definitive confirmation of its molecular structure and insights into its solid-state behavior.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| R-factor | Data not available |

This table is for illustrative purposes only, as specific experimental data for this compound is not currently available in the cited literature.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

The assessment of chemical purity is a critical step in the characterization of any compound. Advanced chromatographic techniques are instrumental in separating the target compound from any impurities, starting materials, or byproducts. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable methods for purity assessment and can be adapted for preparative-scale isolation.

While specific, detailed analytical methods for the routine purity analysis of this compound are not extensively documented in the available literature, general methods for carbamate analysis provide a strong foundation for method development. For instance, a thesis on the design and synthesis of small-molecule inhibitors mentions the use of an Agilent 1200 HPLC system with a diode array detector (DAD) for purity estimation of related compounds. ncl.ac.uk Such a system, equipped with a reverse-phase column like a C18, would be suitable for analyzing this compound.

A study on the synthesis of related alkylamines from alkanoyloxycarbamates utilized a Shimadzu GC-2014 equipped with a capillary column (HP-5) and a flame ionization detector (FID) for reaction monitoring and yield determination. acs.orgacs.org This setup could be readily adapted for the purity analysis of this compound. Furthermore, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both separation and identification of volatile impurities. acs.orgacs.org

For preparative isolation, flash column chromatography is a commonly employed technique. In the synthesis of a related compound, tert-Butyl (4-phenylbutyl)carbamate, flash column chromatography with a hexane/EtOAc eluent system was used for purification. acs.org This technique is scalable and effective for obtaining high-purity material.

Table 2: General Chromatographic Techniques Applicable to this compound

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Application |

| HPLC | Reverse-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water gradients | UV-Vis (DAD) | Purity Assessment |

| GC | Capillary (e.g., HP-5) | Helium or Nitrogen | FID, MS | Purity Assessment, Impurity Identification |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate gradients | - | Preparative Isolation |

This table presents generally applicable chromatographic methods for carbamates, as specific validated methods for this compound are not detailed in the provided search results.

Computational Chemistry and Theoretical Investigations

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein. This modeling helps to understand and predict the interactions that stabilize the ligand-receptor complex, which is fundamental in drug discovery.

For carbamates, including those with a 4-phenylbutyl moiety, molecular docking has been instrumental in elucidating their binding modes with various enzymes. Studies on related carbamate (B1207046) inhibitors targeting fatty acid amide hydrolase (FAAH) have shown that the N-substituent plays a critical role in binding. The lipophilic 4-phenylbutyl group is predicted to enhance hydrophobic interactions within the acyl chain binding (ACB) channel of the enzyme. nih.gov This orientation positions the carbamate's carbonyl group for attack by a catalytic serine residue (Ser241), leading to inhibition. nih.gov

Docking studies of other carbamates into the active site of acetylcholinesterase (AChE), another common target for this class of compounds, have revealed key interactions. These often involve hydrogen bonds forming between the carbamate's NH group and the carbonyl oxygen of phenylalanine or tryptophan residues within the enzyme's active site. scielo.br For example, in some models, interactions with Trp84 have been noted. scielo.brsci-hub.se Furthermore, docking of N-(4-phenylbutoxycarbonyl)-l-homoserine lactone, a structurally related molecule, into a bacterial LuxR receptor model suggested that the carbamate group can form a new hydrogen bond with a tyrosine residue (Tyr70), altering the binding network compared to the natural ligand. researchgate.net

These modeling studies collectively suggest that the 4-phenylbutyl group primarily serves as a hydrophobic anchor, fitting into lipophilic pockets of target proteins, while the carbamate core acts as a key interaction hub, often forming crucial hydrogen bonds.

Table 1: Summary of Predicted Ligand-Target Interactions for Phenylbutyl Carbamate Analogs This table is generated based on findings for structurally related compounds.

| Target Enzyme/Protein | Key Interacting Residues (Predicted) | Type of Interaction | Role of 4-Phenylbutyl Group |

|---|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | Ser241 | Covalent (Carbamoylation) | Hydrophobic anchoring in ACB channel |

| Acetylcholinesterase (AChE) | Trp84, Phe330 | Hydrogen Bonding, π-π Stacking | Positioning for active site entry |

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods provide detailed information about electron distribution, orbital energies, and molecular geometry, which are fundamental to understanding a molecule's stability and reactivity.

For 4-phenylbutyl carbamate, QM calculations can be used to determine its optimized three-dimensional structure, minimizing its electronic energy. From this optimized geometry, various electronic properties can be calculated. The distribution of electron density can be visualized through an electrostatic potential (ESP) map, which highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The carbamate's oxygen and nitrogen atoms are expected to be electron-rich, making them sites for hydrogen bonding and coordination.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. QM calculations can also predict bond dissociation energies, providing insight into the molecule's stability and potential degradation pathways. While specific QM studies focusing solely on this compound are not widely published, the methodologies are well-established for carbamates in general. researchgate.netcore.ac.uk

Table 2: Predicted Electronic Properties of this compound from Computational Models Data derived from public chemical databases and general principles of quantum chemistry.

| Property | Predicted Value/Description | Significance |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ nih.gov | Defines the elemental composition. |

| Molecular Weight | 193.24 g/mol nih.gov | Basic physical property. |

| XLogP3 | 2.3 nih.gov | Indicates lipophilicity, relevant for membrane permeability. |

| Hydrogen Bond Donor Count | 1 nih.gov | The N-H group can donate a hydrogen bond. |

| Hydrogen Bond Acceptor Count | 2 nih.gov | The two oxygen atoms can accept hydrogen bonds. |

| Polar Surface Area | 52.3 Ų nih.gov | Influences transport properties and binding. |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. The 4-phenylbutyl chain has several rotatable bonds, allowing it to adopt numerous shapes. Studies on analogous flexible chains show that fixing the conformation, for example by making it more rigid, can significantly impact biological activity, highlighting the importance of the molecule's shape. escholarship.org

Molecular dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time. mdpi.com An MD simulation of this compound, either in solution or interacting with a biological target, can reveal its dynamic behavior. These simulations show how the molecule flexes and changes shape, which conformations are most populated, and how it interacts with its environment, including solvent molecules or protein residues. sci-hub.se For instance, MD simulations can confirm the stability of a binding pose predicted by molecular docking and identify key intermolecular interactions, such as persistent hydrogen bonds, that contribute to binding affinity. chemrxiv.org The technique can also reveal the role of water molecules in mediating ligand-protein interactions.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm a molecule's structure. Methods like DFT can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

For this compound, theoretical calculations could predict the ¹H and ¹³C NMR spectra. The predicted chemical shifts for the protons and carbons in the phenyl ring, the butyl chain, and the carbamate group would be based on the calculated electronic environment around each nucleus. These theoretical spectra can be invaluable for assigning peaks in experimental spectra, especially for complex molecules. researchgate.net

Similarly, the IR spectrum can be predicted by calculating the vibrational frequencies of the molecule's chemical bonds. Key predicted frequencies would include the N-H stretch, the C=O (carbonyl) stretch of the carbamate group, and various C-H and C-C stretches from the phenyl and butyl moieties. Discrepancies between predicted and experimental spectra can sometimes be reconciled by considering solvent effects or the presence of different conformers. While experimental spectra for derivatives are available, specific published theoretical spectra for the parent this compound are scarce. rsc.orgmdpi.com

Theoretical Elucidation of Reaction Mechanisms

Understanding the step-by-step process of a chemical reaction, or its mechanism, is crucial for optimizing reaction conditions and designing new synthetic routes. Theoretical chemistry, particularly QM calculations, can elucidate reaction mechanisms by mapping the entire reaction pathway. sumitomo-chem.co.jp This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.

For this compound, theoretical methods could be applied to study its synthesis. A common route to carbamates involves the reaction of an alcohol (4-phenylbutanol) with an isocyanate. researchgate.net Computational modeling could detail the nucleophilic attack of the alcohol's oxygen on the isocyanate carbon, calculating the activation energy required for this step. sumitomo-chem.co.jp

Likewise, the mechanism of hydrolysis of this compound under acidic or basic conditions could be investigated. Studies on other O-aryl carbamates have identified different potential mechanisms, including a base-catalyzed elimination-addition (E1cB) pathway. escholarship.org Theoretical calculations can determine the most likely pathway by comparing the energy barriers of all possible routes, providing a detailed understanding of the compound's stability and degradation profile. escholarship.org

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. researchgate.net This is achieved by developing a mathematical model that links calculated molecular descriptors to the experimentally measured property.

For a series of analogues of this compound, a QSPR study could be conducted to predict properties like binding affinity to a target, solubility, or metabolic stability. The first step involves calculating a wide range of molecular descriptors for each analogue. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., dipole moment, orbital energies).

The next step is to use statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that connects a selection of these descriptors to the property of interest. For example, studies on related carbamates have successfully used QSPR to rationalize their biological activity. It has been shown that lipophilicity (log P) and substituent bulkiness are key descriptors that correlate with the antistaphylococcal activity of certain carbamate derivatives. nih.govmdpi.com In another study, the solvent-accessible surface area (SASA) of the carbamate fragment was found to be inversely related to the rate of hydrolysis in plasma, meaning that bulkier groups that shield the carbamate moiety decrease the hydrolysis rate. escholarship.org Such models, once validated, can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Table 3: Examples of Molecular Descriptors Used in QSPR Studies for Carbamates

| Descriptor Class | Specific Descriptor Example | Property It May Predict |

|---|---|---|

| Lipophilicity | log P / Clog P | Biological activity, membrane permeability |

| Steric/Size | Molar Volume (MV), Solvent-Accessible Surface Area (SASA) | Reaction rate, binding affinity, stability |

| Electronic | Dipole Moment, HOMO/LUMO energies | Reactivity, intermolecular interactions |

| Topological | Wiener Index, Connectivity Indices | Boiling point, viscosity, solubility |

Structure Activity Relationship Sar and Structure Function Studies

Impact of Carbamate (B1207046) Functionality on Biological Activity Profiles

The carbamate group (-OCONH-) is a critical pharmacophore in many biologically active compounds. acs.orgscite.ai It is structurally a hybrid of an ester and an amide, which provides good chemical and proteolytic stability and allows it to act as a peptide bond surrogate, enhancing cell membrane permeability. acs.orgscite.ai The incorporation of a carbamate moiety into a molecule can significantly increase its biological activity compared to the parent compound. mdpi.comnih.gov Studies have shown that this functional group is essential for the inhibitory action of many drugs. pnas.org

The stability of the carbamate group is a key determinant of its pharmacological activity. acs.org Fast hydrolysis can lead to a shortened or weak effect, whereas appropriate stability is crucial for a sustained biological response. acs.orgnih.gov The reactivity of the carbamate can be modulated by substitutions on its nitrogen or oxygen termini, which in turn affects its interaction with biological targets. nih.govnih.gov For instance, in some contexts, the carbamate moiety binds directly to the active site of enzymes, acting as a covalent inhibitor by carbamoylating a key serine residue. chemrxiv.org In other cases, blocking a reactive group, such as a phenol (B47542), with a carbamate can significantly enhance the desired biological effect, as seen in some antimicrobial agents. mdpi.com The presence of both amide and carbamate bonds within a single molecule has been noted to confer strong antibacterial potential, possibly by enabling interactions with multiple biological targets simultaneously. nih.govsemanticscholar.org

Influence of Phenyl Ring Substitutions on Target Specificity

In compounds like 4-phenylbutyl carbamate, there are two key phenyl rings whose substitution patterns can dramatically alter biological activity: the phenyl ring of the phenylbutyl chain (the N-substituent) and, in related O-aryl carbamates, the phenyl ring directly attached to the carbamate oxygen.

Research on O-aryl carbamate inhibitors of fatty acid amide hydrolase (FAAH) has shown that substitutions on the proximal phenyl ring (attached to the carbamate oxygen) can modulate the compound's stability. nih.gov For example, adding electron-donating groups like hydroxyl or amino groups to the para-position of this ring increased the compound's stability in plasma without significantly impacting its FAAH inhibitory potency. nih.gov Conversely, substitutions on a distal phenyl ring, such as one on the N-substituent, can directly affect potency. nih.gov

Quantitative structure-activity relationship (QSAR) studies on cholinesterase inhibitors have also demonstrated that various substituents on a phenyl ring directly influence inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

Table 1: Effect of Phenyl Ring Substitution on Biological Activity

| Compound Series | Substitution Position | Substituent | Observed Effect | Reference |

|---|---|---|---|---|

| O-Aryl Carbamate FAAH Inhibitors | Proximal Phenyl (para-position) | -OH, -NH2 (Electron-donating) | Increased plasma stability, no significant change in potency. | nih.gov |

| Antimicrobial Naphthalenyl Carbamates | N-Phenyl Ring | -NO2 vs. -Cl | Nitro group led to ~8-fold higher activity against S. aureus. | mdpi.com |

| Herbicidal Carbamates | O-Phenyl Ring | -Cl (Electron-withdrawing) | No effect on activity. | tandfonline.com |

| Herbicidal Carbamates | N-Benzyl Ring | -OCH3 (Electron-donating) | Lowered activity. | tandfonline.com |

Role of the Butyl Chain Length and Branching in Potency Modulation

The four-carbon alkyl (butyl) chain in this compound is a crucial element for modulating potency and pharmacokinetic properties. The length, branching, and rigidity of this alkyl linker play a significant role in how the molecule fits into and interacts with its target binding site.

Studies on various classes of carbamates consistently show that alkyl chain length is a critical parameter for biological activity. For FAAH inhibitors, increasing the N-alkyl chain from a phenylbutyl to a phenyloctyl group resulted in a five-fold increase in inhibitory potency, indicating that a longer chain can form more favorable interactions within a hydrophobic binding channel. nih.gov However, this relationship is not always linear. A "cut-off effect" is often observed, where activity increases with chain length up to an optimal point, after which it plateaus or decreases. mdpi.comsemanticscholar.org This phenomenon suggests that an excessively long chain may introduce steric hindrance or unfavorable conformations. For some α-ketoheterocycle inhibitors, potency was found to increase in a parabolic fashion with alkyl chain length, peaking at six carbons. uef.fi

Branching of the alkyl chain also has a profound impact, particularly on metabolic stability. For biphenyl-3-yl alkylcarbamates, introducing a secondary or tertiary alkyl group (e.g., isopropyl, cyclobutyl) near the carbamate nitrogen enhances stability against hydrolysis in plasma. nih.gov This is attributed to a steric shielding effect on the carbamate carbonyl group, protecting it from enzymatic cleavage. nih.gov In contrast, a straight n-butyl or n-hexyl chain resulted in lower stability. nih.gov

The presence of a terminal phenyl group on the alkyl chain, as in this compound, contributes significantly to the molecule's lipophilicity and can provide additional binding interactions, such as π-stacking. The distance between this phenyl group and the carbamate functionality is also important; a study on herbicidal carbamates found that a shorter linker (one methylene (B1212753) unit) was more effective than a longer one (three methylene units). tandfonline.com

Table 2: Influence of N-Alkyl Chain on Carbamate Activity and Stability

| Compound Series | Alkyl Chain Variation | Observed Effect | Reference |

|---|---|---|---|

| FAAH Inhibitors | N-phenylbutyl vs. N-phenyloctyl | Longer chain (octyl) was ~5x more potent. | nih.gov |

| Biphenyl-3-yl alkylcarbamates | n-butyl vs. isopropyl | Branched chain (isopropyl) showed higher plasma stability. | nih.gov |

| Biphenyl-3-yl alkylcarbamates | n-hexyl vs. methyl | Long n-hexyl chain did not recover stability lost with small methyl group. | nih.gov |

| Antimicrobial Carbamates | Increasing chain length (e.g., ethyl to octyl) | Activity increases up to a certain length, then may decrease ("cut-off effect"). | semanticscholar.org |

| Herbicidal Carbamates | Benzyl (1-carbon spacer) vs. Phenylpropyl (3-carbon spacer) | Shorter spacer resulted in higher activity. | tandfonline.com |

Stereochemical Effects on Molecular Recognition and Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is fundamental to molecular recognition by biological targets like enzymes and receptors. For chiral molecules, different enantiomers or diastereomers can exhibit vastly different biological activities, potencies, and metabolic profiles.

While specific stereochemical studies on this compound itself are not extensively documented in the provided literature, research on structurally related carbamate inhibitors underscores the importance of this property. In the development of inhibitors for HIV-1 protease, the precise stereochemistry of alcohol functionalities within the inhibitor's structure was critical for potent enzymatic and antiviral activity. nih.gov This was achieved through stereoselective synthesis using specific catalysts, highlighting that even a subtle change in the orientation of a hydroxyl group can dramatically alter binding affinity. nih.gov

Similarly, in a series of carbamate derivatives of 4-desoxypodophyllotoxin, the 4-β-stereochemistry was identified as a crucial feature for activity against topoisomerase II. researchgate.net SAR studies on β-lactam carbamates as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) also sought to elucidate the key stereochemical requirements for effective inhibition. escholarship.orgescholarship.org These examples firmly establish the principle that the specific 3D arrangement of functional groups is paramount for the precise molecular alignment required for high-affinity binding and biological response.

Topographical and Electronic Features Governing Biological Responses

The biological responses elicited by carbamate derivatives are governed by a combination of their topographical (shape, size, surface properties) and electronic (distribution of charge, orbital interactions) features. Modern medicinal chemistry employs computational methods to quantify these properties and establish predictive QSAR models.

Key features that influence activity include:

Lipophilicity (Hydrophobicity): Often expressed as log P, this property is crucial for membrane permeation and interaction with hydrophobic pockets in target proteins. In antimicrobial carbamates, activity was found to initially increase with lipophilicity but then plateau or decline, demonstrating a complex relationship. mdpi.com

Steric Properties: The size and shape of substituents, often quantified by molar volume (MV) or Taft steric constants (E(s)), are critical. mdpi.comnih.gov Bulky groups can provide beneficial shielding of labile bonds, as seen with the increased stability of branched-chain carbamates, or they can cause steric hindrance that prevents binding. nih.gov

Electronic Properties: The electron-donating or electron-withdrawing nature of substituents, measured by constants like σ*, influences the reactivity of the carbamate group and its ability to form hydrogen bonds or other electrostatic interactions. mdpi.comnih.gov The resonance of the amide bond within the carbamate functionality is a key electronic feature that contributes to its stability and geometry. acs.org

Solvent Accessible Surface Area (SASA): This topographical parameter measures the surface area of a molecule that is accessible to a solvent. It has been used to rationalize the metabolic stability of carbamates, where a smaller SASA for the carbamate carbonyl, due to shielding by bulky substituents, correlated with greater stability in plasma. nih.gov

Computational techniques like Comparative Molecular Surface Analysis (CoMSA) and 3D-QSAR modeling integrate these features to create spatial maps of the electronic and steric requirements for optimal ligand-target interactions, guiding the design of more potent and specific molecules. researchgate.netnih.gov

Preclinical Biological Activity and Mechanistic Pharmacology Non Human Systems

Enzyme Inhibition Studies

The inhibitory activity of 4-Phenylbutyl carbamate (B1207046) and its close structural analogs has been investigated against several classes of enzymes.

Cholinesterase Enzyme Systems (e.g., Acetylcholinesterase)

Carbamates as a chemical class are widely recognized for their inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.govnih.gov This inhibition is of significant interest in the development of treatments for conditions such as Alzheimer's disease. researchgate.net The general mechanism involves the carbamylation of a serine residue within the enzyme's active site, leading to a temporary inactivation of the enzyme. nih.gov However, specific inhibitory constants (e.g., IC₅₀ or Kᵢ values) for the compound 4-Phenylbutyl carbamate against acetylcholinesterase or butyrylcholinesterase were not identified in the reviewed scientific literature.

Acid Ceramidase (AC) Enzymes

Significant research has been conducted on the inhibition of acid ceramidase (AC) by compounds structurally related to this compound. A close structural homolog, 2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide, has been identified as an effective noncompetitive inhibitor of human acid ceramidase. nih.gov The mechanism of inhibition is proposed to involve the catalytic cysteine residue (Cys143) of the enzyme attacking the electrophilic carbonyl group of the inhibitor. This action results in a covalent modification of the cysteine residue by the C₁₁H₁₄NO moiety of the compound. nih.gov

| Compound | Enzyme Target | Inhibition Constant (Kᵢ) | Mechanism |

|---|---|---|---|

| 2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide | Human Acid Ceramidase (AC) | 64 nM | Noncompetitive, Covalent Modification |

N-Acylethanolamine Acid Amidase (NAAA)

N-acylethanolamine acid amidase (NAAA) is a cysteine amidase responsible for the hydrolysis of bioactive fatty acid ethanolamides, such as palmitoylethanolamide (B50096) (PEA). nih.gov Inhibition of NAAA is being explored as a therapeutic strategy for inflammatory and pain-related conditions. nih.gov While various classes of compounds have been investigated as NAAA inhibitors, the reviewed literature did not provide specific data on the inhibitory activity of this compound against this enzyme.

HIV-1 Protease

HIV-1 protease is an essential enzyme for the lifecycle of the human immunodeficiency virus (HIV), making it a critical target for antiretroviral therapy. nih.govmdpi.com Numerous screening programs have been established to identify novel inhibitors of this enzyme. nih.govnih.gov However, a review of the available scientific literature did not yield specific data concerning the inhibitory effects of this compound on HIV-1 protease.

Diverse Enzyme Target Modulation

The potential for this compound to modulate the activity of a wider range of enzyme targets has not been extensively documented in the reviewed literature. Comprehensive screening studies detailing its activity profile across diverse enzyme families were not identified.

Receptor Binding and Modulation Investigations

Information regarding the specific binding and modulation activities of this compound at various receptor sites is not available in the currently reviewed scientific literature. Therefore, its receptor pharmacology profile remains uncharacterized.

Sigma (σ) Receptor Affinity

There is no direct evidence from published studies to characterize the affinity of this compound for sigma (σ) receptors. However, the structurally similar compound, 4-phenyl-1-(4-phenylbutyl) piperidine (B6355638) (PPBP), is a potent sigma-1 receptor ligand nih.govnih.gov. This suggests that the 4-phenylbutyl functional group may play a role in the binding affinity for sigma receptors. Sigma-1 receptors are intracellular chaperones that are implicated in a variety of cellular functions and are a target for a diverse range of synthetic compounds bath.ac.ukmdpi.com. The sigma-2 receptor is also a target for various synthetic ligands and is being investigated for its role in cancer and neurological disorders researchgate.netwikipedia.orgnih.govnih.govmdpi.com. Given the activity of PPBP, it is plausible that this compound could have some affinity for sigma receptors, but this remains to be experimentally verified.

Table 1: Sigma Receptor Affinity of a Structurally Related Compound

| Compound | Receptor Subtype | Affinity (Ki) | Reference |

|---|

Note: Data for this compound is not available.

G Protein-Coupled Receptor (GPCR) Modulations

Specific data on the modulatory effects of this compound on G protein-coupled receptors (GPCRs) are not available in the current scientific literature. GPCRs represent a large and diverse family of transmembrane receptors that are crucial for cellular signaling and are the targets of a significant portion of modern pharmaceuticals nih.gov. Without dedicated studies, any potential interactions of this compound with GPCRs remain speculative.

In Vitro Cellular and Biochemical Assays (Non-Human Cell Lines)

Cytotoxicity Assessment in Research Cell Models

Direct cytotoxic assessment of this compound in research cell models is not well-documented. However, a study on a series of chlorinated arylcarbamoylnaphthalenylcarbamates included a derivative containing the this compound moiety, specifically 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl (4-phenylbutyl)carbamate. This compound was evaluated for its preliminary in vitro cytotoxicity using the human monocytic leukemia cell line (THP-1) nih.gov. The study reported a selectivity index (SI) for most of the investigated carbamates to be greater than 20, with some derivatives even exceeding 100, indicating a degree of selectivity for antimicrobial activity over host cell cytotoxicity nih.gov. It is important to emphasize that these data are for a more complex molecule and may not be representative of the cytotoxicity profile of this compound itself. Other studies have demonstrated the cytotoxic potential of various other carbamate derivatives against different cancer cell lines nih.govorientjchem.orgrjraap.comnih.gov.

Table 2: Cytotoxicity Data for a Related Carbamate Derivative

| Compound | Cell Line | Activity | Reference |

|---|

Note: Data for this compound is not available.

Neuroprotective Efficacy in Primary Neuronal Cultures

There are no studies directly investigating the neuroprotective efficacy of this compound in primary neuronal cultures. However, the related compound, 4-phenylbutyric acid (4-PBA), has been studied for its neuroprotective effects. 4-PBA has been shown to protect against endoplasmic reticulum (ER) stress-induced neuronal cell death and acts as a chemical chaperone to prevent protein aggregation semanticscholar.orgresearchgate.netsemanticscholar.orgnih.govresearchgate.net. While 4-PBA is structurally different from this compound (lacking the carbamate group), these findings suggest that the 4-phenylbutyl scaffold may be a component of molecules with neuroprotective potential. Further research is necessary to determine if this compound exhibits similar properties.

Antimicrobial Activity Against Pathogenic Microorganisms

While there is no specific data on the antimicrobial activity of this compound, a related and more complex compound, 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl (4-phenylbutyl)carbamate, has demonstrated notable antistaphylococcal activity nih.gov. This compound was tested against Staphylococcus aureus ATCC 29213 and three clinical isolates of methicillin-resistant S. aureus (MRSA) nih.gov. It exhibited microbicidal effects with minimum bactericidal concentrations (MBCs) in the range of 0.124–0.461 μM against all tested staphylococci nih.gov. The mechanism of action for this class of compounds was suggested to be the inhibition of the bacterial respiratory chain, without causing damage to the bacterial membrane nih.gov.

Additionally, the related compound sodium 4-phenylbutyrate (B1260699) (PBA) has been shown to be bacteriostatic against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC99) of 1 mM in broth culture nih.govnih.gov. This effect was enhanced at a lower pH nih.gov.

These findings suggest that molecules containing the 4-phenylbutyl group can possess antimicrobial properties against significant human pathogens. However, the specific antimicrobial spectrum and potency of this compound remain to be determined through direct testing.

Table 3: Antimicrobial Activity of Related Compounds

| Compound | Microorganism | Activity | Concentration | Reference |

|---|---|---|---|---|

| 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl (4-phenylbutyl)carbamate | Staphylococcus aureus (including MRSA) | Microbicidal (MBC) | 0.124–0.461 μM | nih.gov |

Note: Data for this compound is not available.

Molecular Mechanisms of Action

The molecular interactions of this compound with biological systems are multifaceted, involving covalent modifications of macromolecules, interference with essential biochemical pathways, and modulation of protein functions. These mechanisms, primarily elucidated through studies of related carbamate compounds, provide a framework for understanding the bioactivity of this compound.

Covalent Interactions with Biological Macromolecules

The principal mechanism of action for many carbamates, including presumably this compound, involves the covalent modification of enzymes, most notably acetylcholinesterase (AChE). This interaction is characterized by the carbamoylation of a serine residue within the enzyme's active site.

The process begins with the formation of a reversible enzyme-inhibitor complex, analogous to a Michaelis-Menten complex. researchgate.net Subsequently, the carbamate acts as a substrate for the enzyme, leading to the nucleophilic attack by the catalytic serine's hydroxyl group on the carbonyl carbon of the carbamate. researchgate.net This results in the formation of a transient tetrahedral intermediate, which then resolves into a carbamoylated, and thereby inactivated, enzyme and the release of the alcohol or phenol (B47542) leaving group (in this case, the 4-phenylbutanol moiety). researchgate.net

This carbamoylated enzyme is significantly more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine (B1216132). The rate of decarbamoylation, the hydrolytic process that regenerates the active enzyme, is substantially slower. researchgate.netnih.gov This prolonged inactivation of AChE leads to the accumulation of acetylcholine at cholinergic synapses, resulting in the characteristic physiological effects associated with this class of compounds. nih.gov

While the primary covalent interaction of insecticidal and therapeutic carbamates is with cholinesterases, the carbamate moiety is a reactive functional group capable of interacting with other biological nucleophiles. Aryl carbamates, in general, are moderately electrophilic and can react with nucleophiles when in close proximity. nih.gov This suggests the potential for covalent modification of other proteins, although such interactions for this compound have not been specifically documented in the available literature. The stability of the carbamate bond can be influenced by the electronic properties of the leaving group and the substituents on the nitrogen atom. nih.gov

Interference with Essential Biochemical Pathways (e.g., Bacterial Respiratory Chain)

While the primary target of many bioactive carbamates in vertebrates is the nervous system via acetylcholinesterase inhibition, some carbamates and related compounds have been shown to interfere with fundamental biochemical pathways, including the mitochondrial and bacterial respiratory chains. For instance, some N-methyl carbamates have been associated with mitochondrial respiratory chain dysfunction. nih.gov

The bacterial electron transport chain, essential for energy generation, presents a potential target for antimicrobial compounds. This pathway involves a series of membrane-bound protein complexes that transfer electrons from a donor to a terminal acceptor, creating a proton gradient for ATP synthesis. frontiersin.org Compounds that can disrupt the flow of electrons at any of the complexes (e.g., NADH dehydrogenase, succinate (B1194679) dehydrogenase, cytochrome complexes) can inhibit bacterial growth.

Although direct evidence for this compound inhibiting the bacterial respiratory chain is not available in the reviewed literature, the general principle of lipophilic compounds interfering with membrane-bound processes is well-established. The phenylbutyl group of the molecule imparts significant lipophilicity, which could facilitate its partitioning into bacterial cell membranes. Within the membrane, it could potentially disrupt the function of the electron transport chain components, although the specific mechanism remains speculative without direct experimental data.

Modulation of Protein Function and Post-Translational Modification

Beyond direct enzyme inhibition, the carbamate functional group can participate in processes that modulate protein function through post-translational modifications (PTMs). Carbamoylation is a PTM where a carbamoyl (B1232498) group is added to a protein, typically at the N-terminus or the ε-amino group of a lysine (B10760008) residue. researchgate.net This modification can alter a protein's charge, conformation, and function. frontiersin.org

It is important to distinguish between two types of carbamoylation. One is a non-enzymatic modification that can occur from urea-derived cyanate (B1221674) or from the reaction of carbon dioxide with amine groups. frontiersin.orgnih.govcaymanchem.com This type of carbamoylation is implicated in various physiological and pathological processes. frontiersin.orgcaymanchem.com

The other type of carbamoylation is the mechanism by which carbamate inhibitors, such as this compound, inactivate their target enzymes, like acetylcholinesterase. researchgate.net In this context, the carbamate molecule is the source of the carbamoyl group that is covalently attached to the enzyme. While the primary and intended consequence of this is enzyme inhibition, the potential for aromatic carbamates to carbamoylate other, non-target proteins exists, although this is not as well-documented. Such "off-target" carbamoylation could lead to altered protein function and contribute to the broader biological activity profile of the compound. The specificity of this reaction would be dictated by the local environment of reactive nucleophilic residues within other proteins.

Comparative Biological Assessment of Related Carbamate Analogues

The biological activity of carbamates is highly dependent on their chemical structure. Small modifications to the molecule can significantly impact their potency and selectivity as enzyme inhibitors. Structure-activity relationship (SAR) studies of various carbamate series provide insights into the expected activity of this compound relative to its analogues.

For N-alkyl carbamates that inhibit acetylcholinesterase, the nature of the N-alkyl substituent plays a crucial role in determining the rate of carbamoylation. nih.gov Studies on novel N-methyl, N-alkyl carbamates have shown that the carbamoylation rate is highest with smaller (methyl) or larger, more flexible (hexyl) or rigid (cyclohexyl, aromatic) substituents, and notably lower for ethyl groups. researchgate.netnih.gov This suggests a delicate balance between the size of the alkyl group and its ability to fit within the enzyme's active site gorge. researchgate.net

In a series of para-substituted phenolic N-alkyl carbamates evaluated as inhibitors of fatty acid amide hydrolase (FAAH), the nature of the N-alkyl group was found to be a key determinant of inhibitory potency. researchgate.net While this is a different enzyme target, it highlights the general principle that the alkyl portion of the carbamate is critical for activity.

The following table provides a hypothetical comparison of the expected acetylcholinesterase inhibitory activity of this compound and its shorter-chain analogues based on general SAR principles for carbamates. It is important to note that this is an extrapolation and not based on direct experimental data for this specific series.

| Compound | Alkyl Chain Length | Expected Relative AChE Inhibitory Potency | Rationale |

|---|---|---|---|

| Phenylmethyl carbamate | 1 | Potentially High | Small alkyl groups are often well-tolerated in the AChE active site. |

| Phenylethyl carbamate | 2 | Potentially Lower | The ethyl group has been shown to decrease the carbamoylation rate in some carbamate series. nih.gov |

| Phenylpropyl carbamate | 3 | Intermediate | Increasing chain length may improve binding up to an optimal length. |

| This compound | 4 | Potentially High | The longer, flexible butyl chain may allow for optimal positioning and interaction within the AChE active site gorge. |

Metabolic Transformations and Biotransformation Research in Vitro and Non Human in Vivo

Assessment of Metabolic Stability in Microsomal and Plasma Models

The stability of a compound in plasma and its susceptibility to metabolism by liver enzymes are crucial for its potential to reach its target in an active form. In vitro models using plasma and liver microsomes are standard tools for these assessments. Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and carboxylesterase enzymes, which are responsible for the Phase I metabolism of many xenobiotics. researchgate.netnih.gov Plasma also contains esterases that can hydrolyze susceptible functional groups like carbamates. nih.gov

Studies on various carbamate (B1207046) derivatives indicate that the structural features of the molecule significantly influence its metabolic stability. For instance, research on a series of O-aryl carbamates demonstrated that the introduction of lipophilic N-substituents, such as a phenylbutyl group, can enhance inhibitory potency against certain enzymes but markedly decrease metabolic stability in rat plasma. nih.govoregonstate.edu The N-phenylbutyl derivative of one compound series (URB524) was found to have a half-life (t₁/₂) in rat plasma that was approximately six times shorter than its parent compound, likely due to increased susceptibility to hydrolysis by plasma esterases. nih.gov

In a study of biphenyl-3-yl alkylcarbamates, derivatives with a larger solvent-accessible surface area, including a phenylbutyl derivative, generally exhibited lower stability in rat plasma, with half-lives ranging from 4 to 20 minutes. nih.gov This highlights the role of steric and electronic factors in determining the rate of enzymatic hydrolysis.

Conversely, studies on a series of oxazolone (B7731731) carboxamides, which include a 2-oxo-5-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide, showed varied stability. While many derivatives with a phenyl group showed poor stability in mouse liver microsomes, they generally exhibited good stability in mouse plasma. acs.org The introduction of a fluorine atom into the phenyl ring of some analogues improved microsomal stability. acs.org

| Compound/Derivative Class | Biological Model | Key Findings on Stability | Reference |

|---|---|---|---|

| N-phenylbutyl derivative of an O-aryl carbamate (URB524) | Rat Plasma | ~6-fold shorter half-life compared to the N-cyclohexyl parent compound. | nih.gov |

| Biphenyl-3-yl alkylcarbamates (including a phenylbutyl derivative) | Rat Plasma | Half-lives ranged from 4 to 20 minutes for derivatives with high solvent-accessible surface area. | nih.gov |

| 2-Oxo-5-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide | Mouse Plasma | Considered to have good plasma stability. | acs.org |

| Phenyl derivatives of oxazolone carboxamides | Mouse Liver Microsomes | Generally poor microsomal stability, which could be improved by fluorination of the phenyl ring. | acs.org |

Identification and Characterization of Metabolites

The biotransformation of carbamates generally proceeds through two primary routes: hydrolysis of the carbamate ester linkage and oxidation of the molecule at various positions. researchgate.netoregonstate.edu These reactions are catalyzed by esterases and cytochrome P450 monooxygenases, respectively. researchgate.netnih.gov

Hydrolysis: The hydrolysis of the carbamate ester bond is a common metabolic pathway, yielding an alcohol and carbamic acid. oregonstate.edu The resulting carbamic acid is unstable and decomposes to carbon dioxide and an amine. In the case of 4-phenylbutyl carbamate, hydrolysis would produce 4-phenylbutan-1-ol and carbamic acid, which would then break down into ammonia (B1221849) and carbon dioxide. Research on various carbamate insecticides has shown that hydrolysis can be a significant metabolic route, although its rate and importance can vary depending on the specific structure and the enzyme system involved. oregonstate.edu

Oxidation: Oxidative metabolism, primarily mediated by CYP enzymes, can occur at several sites on the this compound molecule. researchgate.net

Aromatic Hydroxylation: The phenyl ring can be hydroxylated, typically at the para-position, to form phenolic metabolites. oregonstate.edu

Aliphatic Hydroxylation: The butyl chain is also a target for oxidation, leading to the formation of various hydroxylated derivatives.

N-Hydroxylation: For some N-substituted carbamates, hydroxylation can occur on the nitrogen atom or on the N-alkyl group (if present). For instance, studies on N-methylcarbamates have identified N-hydroxymethyl carbamates as metabolites. oregonstate.edu

While specific studies identifying the metabolites of this compound are not prevalent in the reviewed literature, the metabolic fate can be inferred from research on structurally related compounds. For example, the metabolism of the carbamate insecticide carbaryl (B1668338) involves both ring hydroxylation and hydrolysis of the ester linkage. epa.gov Similarly, N,N-disubstituted carbamate esters have been shown to undergo cytochrome P-450-catalyzed hydroxylation at the N-alkyl group, which leads to the eventual cleavage of the carbamate. capes.gov.br

Theoretical Predictions of Metabolic Pathways

In silico (computational) tools are increasingly used to predict the metabolic fate of new chemical entities early in the development process. univie.ac.atpensoft.net These methods use knowledge-based systems or machine learning models to predict sites of metabolism (SoM) and the resulting metabolite structures. univie.ac.at

For a compound like this compound, computational models would likely predict the following metabolic transformations:

Ester Hydrolysis: The carbamate ester is a well-known substrate for carboxylesterases. Predictive models would flag this bond as a primary site of metabolic liability. acs.org

CYP-mediated Oxidation: Predictive algorithms, such as FAME (FAME 3) or GLORY/GLORYx, would identify potential sites of oxidation by cytochrome P450 enzymes. univie.ac.at The most probable sites on the this compound molecule would be the aromatic ring (leading to phenolic metabolites) and the aliphatic butyl chain (leading to various alcohols). The terminal methyl group and other positions on the chain are all potential targets for hydroxylation. researchgate.net